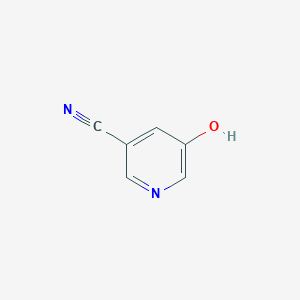
3-Cyano-5-hydroxypyridine
Cat. No. B126625
M. Wt: 120.11 g/mol
InChI Key: KAXIYYPIORYZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08461135B2
Procedure details


A mixture of 5-bromo-pyridin-3-ol (9.94 mL, 54.0 mmol) and CuCN (7.4 g, 82.62 mmol) in DMF (20 mL) was heated at 135° C. for 5 hour. DMF was removed under reduced pressure, the residue was diluted with NH4OH (10 mL) at 0° C. The mixture was bubbled with ammonia gas for 1 hour, cooled to 0° C. and acidified with conc. HCl (35 mL) until pH reached to ˜4. The resulting mixture was extracted with EtOAc (5×100 mL). The organic layer was washed with water (2×100 mL) and brine (2×100 mL) solution, dried over anhydrous Na2SO4, filtered, and concentrated to give yellow solid. Purification was accomplished by flash chromatography on silica gel using 5-25% EtOAc/hexanes gradient elution to yield the title compound (2.5 g, 39%) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 10.78 (s, 1H), 8.46 (d, J=2.0 Hz, 1H), 8.41 (d, J=2.7 Hz, 1H), 7.61-7.57 (m, 1H).

Name
CuCN
Quantity
7.4 g
Type
reactant
Reaction Step One


Name
Yield
39%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[N:6][CH:7]=1.[C:9]([Cu])#[N:10]>CN(C=O)C>[OH:8][C:4]1[CH:5]=[N:6][CH:7]=[C:2]([CH:3]=1)[C:9]#[N:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.94 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=NC1)O
|
|
Name
|
CuCN
|
|
Quantity
|
7.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[Cu]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
135 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
DMF was removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with NH4OH (10 mL) at 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was bubbled with ammonia gas for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted with EtOAc (5×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water (2×100 mL) and brine (2×100 mL) solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification
|
WASH
|
Type
|
WASH
|
|
Details
|
was accomplished by flash chromatography on silica gel using 5-25% EtOAc/hexanes gradient elution
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=NC=C(C#N)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.5 g | |
| YIELD: PERCENTYIELD | 39% | |
| YIELD: CALCULATEDPERCENTYIELD | 38.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
